

Application Notes and Protocols for In Vitro Assays of PX-866-17OH

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Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B593762

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Introduction

PX-866 is a semi-synthetic, irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), derived from the natural product wortmannin. It demonstrates significant antitumor activity by targeting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and motility. PX-866 is metabolized in vivo to its more potent primary biological metabolite, **PX-866-17OH**. These application notes provide detailed protocols for the in vitro evaluation of **PX-866-17OH**, focusing on its inhibitory activity on the PI3K pathway and its effects on cancer cell viability.

The PI3K pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. PX-866 and its active metabolite, **PX-866-17OH**, covalently bind to the catalytic site of PI3K, leading to a sustained inhibition of downstream signaling. This document outlines methodologies for assessing the biochemical and cellular effects of **PX-866-17OH**, providing a framework for its preclinical characterization.

Data Presentation

The following tables summarize the in vitro inhibitory activities of PX-866 and its metabolite, **PX-866-17OH**.

Table 1: Biochemical Inhibitory Activity (IC50) of PX-866 and **PX-866-17OH** against PI3K Isoforms

Compound	PI3K α (nM)	PI3K β (nM)	PI3K γ (nM)	PI3K δ (nM)	Assay Type
PX-866	5	-	2	9	Biochemical
PX-866-17OH	14	57	131	148	Biochemical

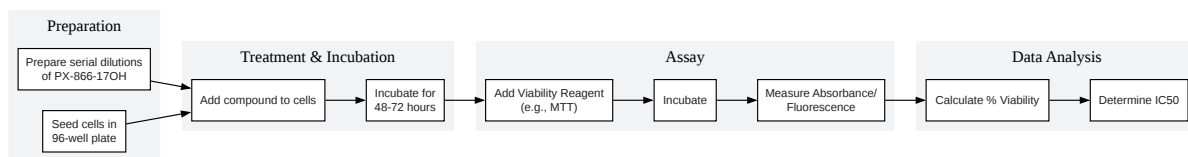
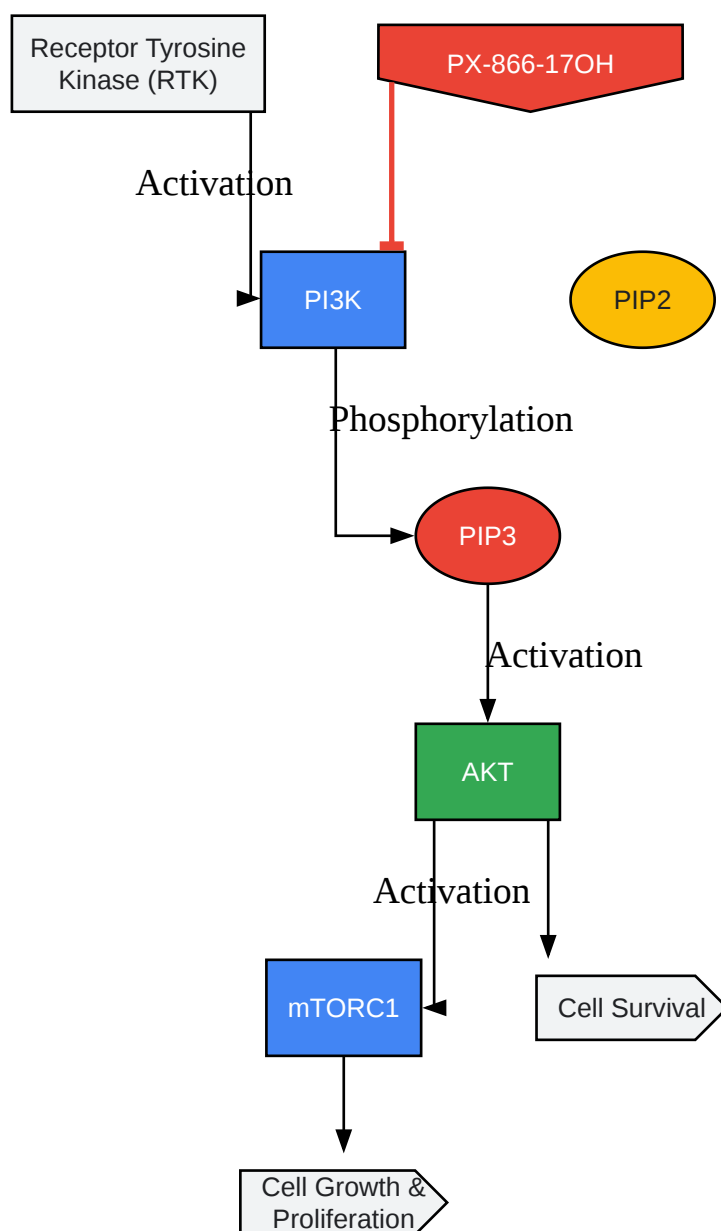
Data for **PX-866-17OH** is from biochemical assays measuring the inhibition of purified PI3K isoforms.

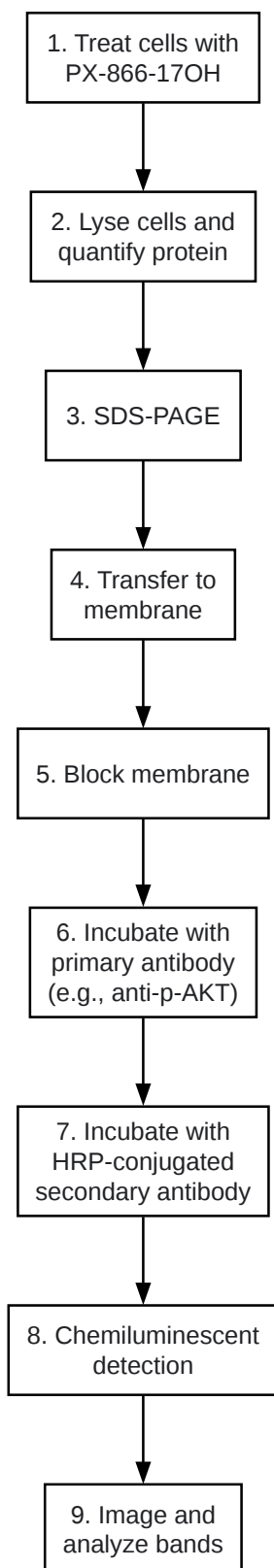
Table 2: Cellular Inhibitory Activity of PX-866

Compound	Cell Line	Assay Type	Endpoint	IC50 (nM)
PX-866	HT-29 (Colon Cancer)	Western Blot	p-Akt (Ser473) inhibition	20[1]
PX-866	U87 (Glioblastoma)	Spheroid Growth	Growth Inhibition	Potent at low nM concentrations[2] [3]
PX-866	U87 (Glioblastoma)	LDH Release Assay	Cytotoxicity	Not cytotoxic at 100 nM[2]

Note: Specific cell-based IC50 values for the anti-proliferative or cytotoxic effects of **PX-866-17OH** are not readily available in the public domain and should be determined empirically.

Mandatory Visualizations





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References

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